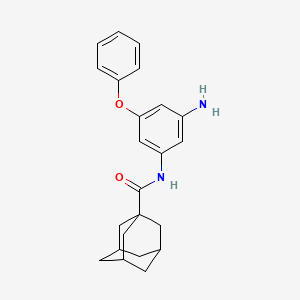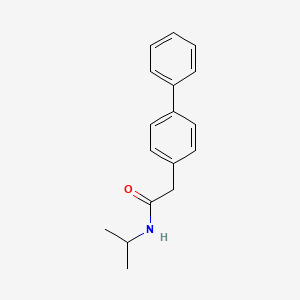![molecular formula C15H13BrN2O B5036095 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one, also known as BMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. BMPP is a synthetic compound that belongs to the class of chalcones. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or pathways involved in various biological processes. For example, 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has been found to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain bacterial strains. 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has also been found to have low toxicity, which makes it a safe candidate for in vitro and in vivo studies. However, one limitation of 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one. One potential area of investigation is the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one can inhibit the growth of cancer cells, and further research may help to elucidate the mechanisms involved. Another potential area of investigation is the compound's potential as an anti-inflammatory agent. 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Further research may help to determine the compound's potential as a therapeutic agent for the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one involves the reaction of 4-bromobenzaldehyde and 3-methyl-2-pyridinecarboxaldehyde with acetone in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one in its pure form.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has been extensively studied for its potential applications in scientific research. The compound has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-3-2-9-17-15(11)18-10-8-14(19)12-4-6-13(16)7-5-12/h2-10H,1H3,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPVLWCLDMXCKZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5036017.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)


![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)

![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)

![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)
